2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride
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Overview
Description
2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride is an organic compound that features a difluoromethoxy group, a fluoro group, and a methylaniline moiety. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the structure can significantly alter the compound’s biological activity and physicochemical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: The starting material, 3-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.
Difluoromethoxylation: The amino group is then reacted with a difluoromethylating agent, such as difluoromethyl ether, under basic conditions to introduce the difluoromethoxy group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-4-methylaniline hydrochloride
- 2-Fluorodeschloroketamine
- Difluoromethoxylated ketones
Uniqueness
2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride is unique due to the specific arrangement of its functional groups, which can confer distinct biological and physicochemical properties. The presence of both difluoromethoxy and fluoro groups can lead to enhanced stability, lipophilicity, and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C8H9ClF3NO |
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Molecular Weight |
227.61 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-fluoro-5-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-4-2-5(9)7(6(12)3-4)13-8(10)11;/h2-3,8H,12H2,1H3;1H |
InChI Key |
MZKLYSUTZWTIJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)OC(F)F)N.Cl |
Origin of Product |
United States |
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